Methyl 1-nitrosopiperidine-4-carboxylate
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Overview
Description
Methyl 1-nitrosopiperidine-4-carboxylate is a chemical compound with the molecular formula C7H12N2O3. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of the piperidine ring and a carboxylate ester group (-COOCH3) at the fourth position of the ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-nitrosopiperidine-4-carboxylate typically involves the nitrosation of piperidine derivatives. One common method is the reaction of piperidine-4-carboxylate with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
Formation of Nitrous Acid: Sodium nitrite (NaNO2) is dissolved in water and mixed with a strong acid like hydrochloric acid (HCl) to generate nitrous acid.
Nitrosation Reaction: The piperidine-4-carboxylate is then added to the nitrous acid solution, resulting in the formation of this compound.
The reaction is typically carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-nitrosopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can react with the ester group.
Major Products Formed
Oxidation: Formation of nitro-piperidine derivatives.
Reduction: Formation of amino-piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-nitrosopiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-nitrosopiperidine-4-carboxylate involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Methyl 1-nitrosopiperidine-4-carboxylate can be compared with other nitroso and piperidine derivatives:
Nitrosopiperidine: Similar structure but lacks the carboxylate ester group.
Piperidine-4-carboxylate: Lacks the nitroso group.
Nitrosomethylpiperidine: Similar structure but with different substitution patterns.
Properties
IUPAC Name |
methyl 1-nitrosopiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(10)6-2-4-9(8-11)5-3-6/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPOOFPTBUHNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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